molecular formula C19H12ClF3N2O2 B2939854 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946356-72-5

1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2939854
CAS No.: 946356-72-5
M. Wt: 392.76
InChI Key: DCORXZFAPLCJHJ-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative with a substituted benzyl group at the 1-position and a polyfluorinated aromatic ring at the amide nitrogen. Its structure features a 2-chlorophenylmethyl moiety and a 2,3,4-trifluorophenyl substituent, which confer distinct electronic and steric properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O2/c20-13-6-2-1-4-11(13)10-25-9-3-5-12(19(25)27)18(26)24-15-8-7-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCORXZFAPLCJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where the chlorophenyl group is introduced to the dihydropyridine ring.

    Incorporation of the trifluorophenyl group: This can be done through a nucleophilic substitution reaction where the trifluorophenyl group is attached to the nitrogen atom of the dihydropyridine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluorophenyl positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical features of the target compound with related analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Structural Features Reference
1-[(2-Chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide R1 = 2-chlorophenylmethyl; R2 = 2,3,4-trifluorophenyl C20H13ClF3N2O2 419.78 (calculated) High electronegativity from trifluorophenyl; planar conformation due to π-conjugation N/A (Target)
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide R1 = H; R2 = 3-bromo-2-methylphenyl C13H11BrN2O2 307.15 Bromine substitution; centrosymmetric dimers via N–H⋯O hydrogen bonds; dihedral angle = 8.38°
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide R1 = 2,2-difluorobenzodioxol-5-ylmethyl; R2 = 3-isopropoxyphenyl C23H20F2N2O5 442.41 Benzodioxol group enhances lipophilicity; isopropoxy increases steric bulk
1-[(4-Methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide R1 = 4-methylphenylmethyl; R2 = pyridin-3-yl C19H17N3O2 327.36 Pyridine ring introduces basicity; reduced halogenation compared to target compound

Structural and Electronic Differences

  • Planarity and Tautomerism : Similar to the bromo analog , the target compound likely adopts a planar conformation due to π-conjugation across the dihydropyridine core and amide bridge. This planarity is critical for intermolecular interactions, such as hydrogen bonding, which stabilize crystal packing .
  • Steric and Lipophilic Properties : The 2,2-difluorobenzodioxol group in increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s trifluorophenyl group (logP ~2.8 estimated). Conversely, the pyridin-3-yl group in introduces polarizability and hydrogen-bonding capacity.

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17_{17}H14_{14}ClF3_{3}N2_{2}O2_{2}
  • Molecular Weight : 368.75 g/mol

The presence of the chlorophenyl and trifluorophenyl groups suggests potential interactions with various biological targets.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A study evaluated the cytotoxic effects of related dihydropyridine derivatives on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results demonstrated that certain derivatives could inhibit cell proliferation by inducing apoptosis through the mitochondrial pathway .
Cell LineIC50 Value (μM)Mechanism of Action
HepG215.4Apoptosis induction
MCF722.3Cell cycle arrest

2. Antimicrobial Activity

Dihydropyridine derivatives have also been investigated for their antimicrobial properties:

  • Research Findings : A study found that a similar compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

3. Neuroprotective Effects

Emerging evidence suggests that dihydropyridine derivatives may possess neuroprotective properties:

  • Mechanism : These compounds have been shown to modulate calcium channel activity, which is crucial in preventing neuronal cell death in models of neurodegeneration .

4. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored:

  • Study Results : In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a role in modulating inflammatory responses .

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